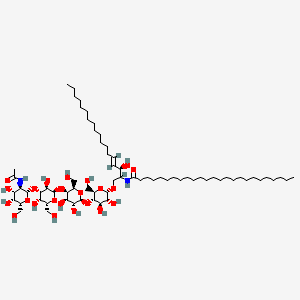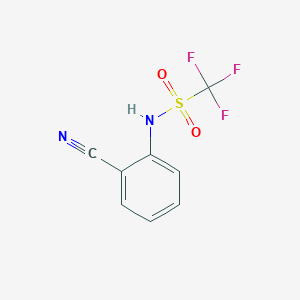
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a trifluoromethanesulfonamide moiety, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-cyanophenylamine with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Condensation Reactions: The cyanophenyl group can engage in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent oxidation or degradation of the compound.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, sulfonamides, and imines, which have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyanophenyl group can also participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Similar in structure but contains a pyridine ring instead of a phenyl ring.
N-(2-Cyanophenyl)benzimidoyl isothiocyanate: Contains an isothiocyanate group, making it more reactive in certain cycloaddition reactions.
2-(2-Cyanophenyl)-N-phenylacetamide: Features an acetamide group, which alters its reactivity and applications.
Uniqueness
N-(2-Cyanophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts high stability and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are essential for the development of effective and durable products.
Properties
Molecular Formula |
C8H5F3N2O2S |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)13-7-4-2-1-3-6(7)5-12/h1-4,13H |
InChI Key |
OVRHHGRYPPQJQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


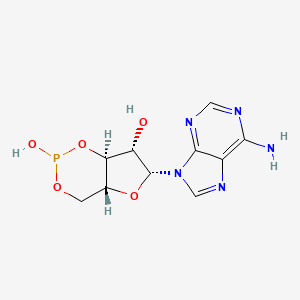
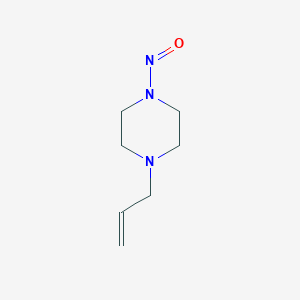
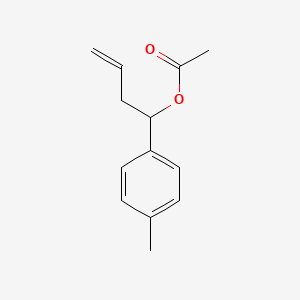
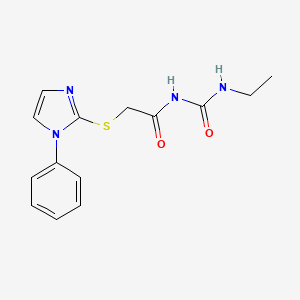
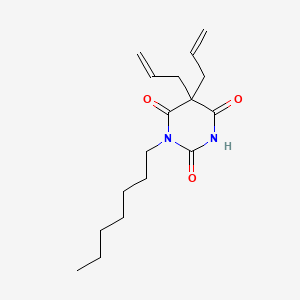
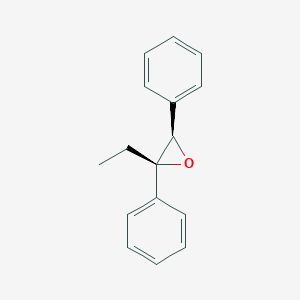

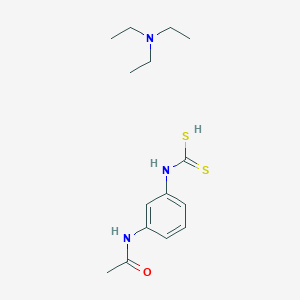
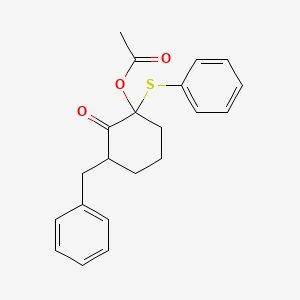

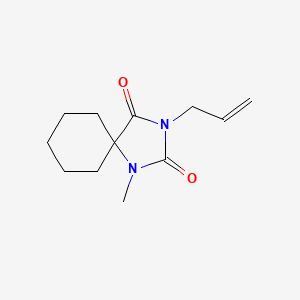
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)

